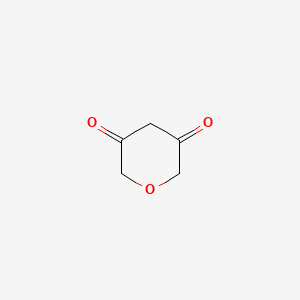

2H-pyran-3,5(4H,6H)-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIQVIXGQSMHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315279 | |

| Record name | 2H-pyran-3,5(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-56-2 | |

| Record name | 61363-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-pyran-3,5(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-PYRAN-3,5(4H,6H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2h Pyran 3,5 4h,6h Dione and Its Analogues

Established Synthetic Pathways to the 2H-Pyran-3,5(4H,6H)-dione Core

Established methods for constructing the pyran-dione ring system have evolved from traditional, sequential reactions to more streamlined one-pot approaches that enhance efficiency and yield.

Conventional Multistep Synthesis Approaches

Conventional synthesis of pyran-dione structures often involves sequential reactions, which may include condensation, cyclization, and decarboxylation steps. A classic example is the synthesis of γ-pyrone (pyran-4-one) from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). wisconsin.edu This process involves an initial condensation reaction to form the precursor acid, followed by a neutralization and an extensive reflux process. The resulting chelidonic acid is then decarboxylated, typically via another reflux step, to yield the final pyran-dione product. wisconsin.edu While effective, these multistep methods can be time-consuming and may require purification of intermediates at each stage.

One-Pot Synthetic Strategies for Pyran-Dione Scaffolds

To overcome the limitations of multistep syntheses, one-pot multicomponent reactions (MCRs) have become a cornerstone for the efficient construction of pyran-dione scaffolds. scienceforecastoa.com These reactions combine three or more reactants in a single vessel to form the target product in a single operation, avoiding the isolation of intermediates. scienceforecastoa.com This approach is characterized by its rapidity, high atom economy, and often environmentally friendly reaction conditions. researchgate.net

A common MCR strategy for synthesizing pyran derivatives involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govnih.gov Various catalysts and conditions have been developed to facilitate these transformations, often with a focus on green chemistry principles. scienceforecastoa.comresearchgate.netnih.gov For instance, a pseudo four-component process has been developed for synthesizing dicyanoaniline derivatives fused to a pyran ring by reacting pyran-4-one, various aldehydes, and two equivalents of malononitrile (B47326) in water with triethylamine (B128534) as a catalyst. researchgate.net

| Catalyst/Medium | Reactants | Product Type | Key Features |

| Triethylamine/Water | Pyran-4-one, Aldehyde, Malononitrile | Pyran-fused dicyanoanilines | Pseudo four-component reaction; high yields; easy product separation. researchgate.net |

| Lemon Peel Powder | Aldehyde, Malononitrile, Dimedone | Tetrahydrobenzo[b]pyrans | Green, natural catalyst; room temperature reaction. scienceforecastoa.com |

| Theophylline (B1681296)/Aqueous Ethanol | Aldehyde, Malononitrile, 1,3-Dicarbonyl compound | Pyran-annulated systems | Bio-based catalyst; tandem Knoevenagel–Michael cyclocondensation. researchgate.net |

| SBA-Pr-SO3H | Barbituric acid, Aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidine diones | Nanocatalyst; solvent-free conditions; high efficiency. nih.gov |

Regioselective and Stereoselective Synthesis of Pyranone Derivatives

Achieving control over regioselectivity (the specific placement of functional groups) and stereoselectivity (the three-dimensional arrangement of atoms) is crucial for synthesizing functionalized pyranone derivatives with desired properties. Regioselective synthesis has been demonstrated in the reaction of pyran-2,4-diketone with different amines to afford β-enaminones in a regioselective conversion. researchgate.net

Ruthenium-catalyzed alkyne insertion into the carboxylic acid moiety of an indazole has been used to form pyranone-fused indazoles. nih.gov The regioselectivity of this transformation is influenced by the weak coordination of the indazole ring nitrogen to the metal center. nih.gov Similarly, a [2+1+2+1] cycloaddition has been shown to be a crucial step for achieving regioselectivity in the formation of certain 2-pyranone structures. researchgate.net Enantioselective synthesis, which produces a specific stereoisomer, has been achieved using organocatalysts like L-proline in multicomponent reactions to produce chiral pyrans. mdpi.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to construct complex molecules with high efficiency and selectivity. The synthesis of pyran-diones has benefited significantly from developments in metal-catalysis and organocatalysis.

Metal-Catalyzed Transformations for Functionalized Pyranones (e.g., Palladium-catalyzed synthesis)

Transition metal catalysts are powerful tools for forging new bonds and constructing heterocyclic rings. Palladium, rhodium, and ruthenium catalysts have been successfully employed in the synthesis of α-pyrones and other pyranone derivatives.

Palladium-catalyzed oxidative annulation of acrylic acid with internal alkynes provides a practical route to α-pyrones in good to excellent yields with high regioselectivity. acs.org This process often uses oxygen as a stoichiometric oxidant, making it an attractive and practical method. acs.org Rhodium catalysts have also been used for the oxidative coupling of substituted acrylic acids with alkynes, yielding α-pyrone derivatives, some of which exhibit solid-state fluorescence. acs.org Ruthenium-catalyzed carbonylative [3+2+1] cycloadditions using silylacetylenes, α,β-unsaturated ketones, and carbon monoxide offer another pathway to tetrasubstituted α-pyrones. acs.org

| Metal Catalyst | Reaction Type | Reactants | Product |

| Palladium (Pd(OAc)2) | Oxidative Annulation | Acrylic Acid, Internal Alkynes | α-Pyrones acs.org |

| Rhodium ((Cp*RhCl2)2) | Oxidative Coupling | Substituted Acrylic Acids, Alkynes | α-Pyrones acs.orgresearchgate.net |

| Ruthenium (Ru3(CO)12) | [3+2+1] Cycloaddition | Silylacetylenes, α,β-Unsaturated Ketones, CO | Tetrasubstituted α-Pyrones acs.org |

| Ruthenium | Alkyne Insertion | Indazole-carboxylic acid, Alkynes | Pyranone-fused Indazoles nih.gov |

Organocatalytic and Green Chemistry Methods in Pyran-Dione Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy, particularly for asymmetric synthesis. L-proline, a naturally occurring amino acid, has been effectively used as an enantioselective catalyst in the multicomponent synthesis of pyrans and thiopyrans. mdpi.comsemanticscholar.org The reaction of aromatic aldehydes, malononitrile, and active methylene compounds in the presence of L-proline can produce chiral pyrans in good yields and with significant enantiomeric excess. mdpi.com N-Heterocyclic carbenes (NHCs) have also been developed as catalysts for the formal [3+3] annulation of alkynyl esters with enolizable ketones to construct functionalized 2H-pyran-2-ones under mild, metal-free conditions. nih.govacs.org

Green chemistry principles, which aim to reduce or eliminate the use of hazardous substances, are increasingly being applied to pyran-dione synthesis. researchgate.net This includes the use of environmentally benign solvents like water or ethanol, the development of reusable catalysts, and conducting reactions under solvent-free conditions. researchgate.netnih.gov For example, catalysts such as theophylline and lemon peel powder have been employed as natural, bio-based catalysts for pyran synthesis in aqueous media. scienceforecastoa.comresearchgate.net The use of ammonium (B1175870) acetate, a cheap and non-toxic catalyst, for the formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds represents another green method for producing fused pyran systems. nih.gov

| Method | Catalyst | Key Features |

| Organocatalysis | L-Proline | Enantioselective synthesis of chiral pyrans via MCR. mdpi.comsemanticscholar.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Metal-free [3+3] annulation; broad substrate scope. nih.govacs.org |

| Green Synthesis | Theophylline | Bio-based catalyst; reaction in aqueous ethanol. researchgate.net |

| Green Synthesis | Lemon Peel Powder | Natural, biodegradable catalyst; room temperature reaction. scienceforecastoa.com |

| Green Synthesis | Ammonium Acetate | Cheap, non-toxic catalyst for fused pyran synthesis. nih.gov |

| Green Synthesis | Various | Use of reusable nanocatalysts and solvent-free conditions. nih.govnih.gov |

Biocatalytic Synthesis and Enzymatic Rearrangements (e.g., Laccase-catalyzed Achmatowicz reaction)

The pursuit of greener and more selective synthetic methods has led to the exploration of biocatalysis in pyranone synthesis. Enzymatic transformations offer mild reaction conditions and high selectivity, providing a valuable alternative to traditional chemical methods. A significant development in this area is the first enzymatic Achmatowicz reaction, which utilizes a laccase-mediator system (LMS). researchgate.net

Laccases are multi-copper oxidases that can catalyze the oxidation of various phenolic and non-phenolic compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. In the context of pyranone synthesis, the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols selectively yields 6-hydroxy-(2H)-pyran-3(6H)-ones with high efficiency. researchgate.netrsc.org This enzymatic rearrangement transforms furfuryl alcohols into dihydropyrans, achieving yields of up to 90%. researchgate.net The reaction proceeds effectively using aerial oxygen as the primary oxidant. rsc.org Furthermore, by selecting appropriately substituted furan-2-yl carbinols as substrates, this method allows for the efficient one-step preparation of (2H)-pyran-2,5(6H)-diones. researchgate.netrsc.org This biocatalytic approach represents a significant advancement, harnessing the catalytic power of enzymes to perform complex organic transformations under environmentally benign conditions. researchgate.net

| Substrate Type | Enzyme System | Oxidant | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| (5-Alkylfuran-2-yl)carbinols | Laccase-Mediator System (LMS) | Aerial Oxygen | 6-Hydroxy-(2H)-pyran-3(6H)-ones | Up to 90% | researchgate.netrsc.org |

| Substituted Furan-2-yl carbinols | Laccase-Mediator System (LMS) | Aerial Oxygen | (2H)-Pyran-2,5(6H)-diones | Not specified | researchgate.netrsc.org |

Precursors and Building Blocks in this compound Chemistry

Utilization of Furan Derivatives as Synthons

Furan derivatives are fundamental building blocks for the synthesis of this compound and its analogues, primarily through the Achmatowicz reaction. wikipedia.orgnih.gov This reaction, first reported in 1971, is an oxidative ring expansion that converts furans, specifically furfuryl alcohols, into dihydropyran structures. wikipedia.orgsynarchive.com The transformation is a cornerstone in carbohydrate and natural product synthesis due to its ability to generate highly functionalized pyranone rings. nih.gov

The classical Achmatowicz reaction involves reacting a furfuryl alcohol with an oxidizing agent like bromine in methanol. wikipedia.orgyoutube.com This step forms a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which subsequently undergoes an acid-catalyzed rearrangement, typically with dilute sulfuric acid, to yield the 6-hydroxy-2H-pyran-3(6H)-one product. wikipedia.org Over the years, the methodology has been expanded to include a variety of oxidizing agents to improve efficiency and substrate scope. nih.gov Commonly used reagents include N-bromosuccinimide (NBS) and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govsynarchive.com The versatility of the Achmatowicz reaction allows for the incorporation of chiral centers, and numerous asymmetric variants have been developed, providing access to optically active pyranones. nih.gov

| Furan Precursor | Oxidizing Agent | Solvent/Acid Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Furfuryl alcohol | Bromine (Br₂) | Methanol (MeOH), then H₂SO₄ | 6-Hydroxy-2H-pyran-3(6H)-one | wikipedia.orgnih.gov |

| Functionalized furanyl alcohols | N-Bromosuccinimide (NBS) | Water, THF, NaHCO₃ | Substituted Dihydropyranone | nih.govsynarchive.com |

| Functionalized furanyl alcohols | meta-Chloroperoxybenzoic acid (m-CPBA) | Not specified | 6-Hydroxy-2H-pyran-3-one | synarchive.comyoutube.com |

Role of Beta-Ketoglutaric Acid and Related Dicarbonyl Compounds

Dicarbonyl compounds are versatile precursors in heterocyclic synthesis, although their application can be challenging due to inherent polarity mismatches. researchgate.net Beta-ketoglutaric acid, also known as 3-oxoglutaric acid, serves as a foundational building block for certain substituted pyranone systems. Its structure provides the necessary carbon framework for constructing the pyran ring. For instance, 3-oxoglutaric acid is a precursor in the synthesis of dehydroacetic acid, a prominent pyranone derivative. researchgate.net

The synthesis of 1,4-dicarbonyl compounds, which are structurally related to the precursors needed for pyran-3,5-diones, is a significant challenge in organic chemistry. researchgate.net This difficulty arises from the conflicting electrophilic nature of the carbonyl carbons. Overcoming this "umpolung" or polarity reversal is key to their successful synthesis and subsequent use as synthons. researchgate.net The development of methods to create these dicarbonyl skeletons, such as organocatalytic Stetter reactions or oxidative enolate coupling, has broadened the availability of precursors for more complex heterocyclic systems, including pyranones. researchgate.net

Synthetic Utility of Dehydroacetic Acid (DHA) and Triacetic Acid Lactone (TAL) in Pyranone Synthesis

Dehydroacetic acid (DHA) and triacetic acid lactone (TAL) are highly versatile pyranone-containing synthons used extensively in the synthesis of other heterocyclic compounds. researchgate.netwikipedia.org Both molecules possess reactive sites that allow for further functionalization and transformation of the pyranone core.

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a readily available starting material prepared through the base-catalyzed dimerization of diketene. researchgate.netatamankimya.com It serves as a precursor for a wide range of more complex pyranone structures. For example, DHA undergoes condensation with ethyl polyfluoroalkanoates followed by cyclization to yield pyrano[4,3-b]pyran-4,5-diones, demonstrating its utility in building fused heterocyclic systems. rsc.org

Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) can be synthesized from DHA via treatment with concentrated sulfuric acid. wikipedia.org TAL is considered a platform chemical, serving as an intermediate for various other compounds. wikipedia.org The pyranone ring of TAL can undergo ring-opening transformations when reacted with amines, leading to the formation of carbamoylated enaminones. rsc.org These intermediates can then be cyclized to form other nitrogen-containing heterocycles like pyridones, pyrazoles, and isoxazoles, showcasing TAL's role as a C-6 building block. rsc.org Furthermore, under controlled conditions, TAL reacts directly with amines to yield 4-amino-2-pyrones or 4-hydroxy-2-pyridones, depending on the reaction temperature. iastate.eduresearchgate.net

| Starting Synthon | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dehydroacetic Acid (DHA) | Ethyl polyfluoroalkanoates, LiH, H₂SO₄ | Condensation, then cyclization | Pyrano[4,3-b]pyran-4,5-diones | rsc.org |

| Dehydroacetic Acid (DHA) | Concentrated H₂SO₄ | 135 °C | Triacetic Acid Lactone (TAL) | wikipedia.org |

| Triacetic Acid Lactone (TAL) | Aliphatic/Aromatic Amines | Solvent-free or EtOH | Carbamoylated enaminones (ring-opened) | rsc.org |

| Triacetic Acid Lactone (TAL) | Amines | Ambient Temperature | 4-Amino-2-pyrones | iastate.eduresearchgate.net |

| Triacetic Acid Lactone (TAL) | Amines | 100 °C | 4-Hydroxy-2-pyridones | iastate.eduresearchgate.net |

Reactivity and Chemical Transformations of 2h Pyran 3,5 4h,6h Dione

Nucleophilic and Electrophilic Reaction Profiles of the Pyran-Dione System

The electronic properties of the 2H-pyran-3,5(4H,6H)-dione ring govern its reactivity. The presence of two electron-withdrawing carbonyl groups significantly influences the electron density distribution, creating distinct sites for both nucleophilic and electrophilic attack.

The carbon atoms of the two carbonyl groups (at C3 and C5) are electrophilic and thus susceptible to attack by nucleophiles. These reactions are characteristic of ketones and can include condensation with amines, formation of ketals, and reduction to the corresponding alcohols.

The methylene (B1212753) protons at the alpha-positions (C4 and C6) are acidic due to the inductive effect of the adjacent carbonyl groups and the ring oxygen. This acidity allows for deprotonation by a suitable base to form an enolate ion. This enolate is a potent nucleophile and can participate in a variety of alkylation, acylation, and condensation reactions at the C4 position, enabling the introduction of a wide range of substituents. The reactivity of this active methylene group is a cornerstone for the functionalization of the pyran-dione ring. The α,β-enone system that can form upon tautomerization is essential for certain activities, and the nature of substituents at the alpha-positions can significantly influence the molecule's properties. nih.gov

The this compound structure can exist in equilibrium with its enol tautomer, 5-hydroxy-6H-pyran-3(4H)-one. Furthermore, under certain conditions, particularly in the presence of nucleophiles, the pyran ring can undergo ring-opening reactions. researchgate.net For instance, strong bases can catalyze a retro-Michael type reaction, leading to the formation of an open-chain dicarbonyl compound.

Conversely, ring-closing reactions are pivotal in the synthesis of the pyran-dione skeleton itself. Intramolecular cyclization of appropriate acyclic precursors, such as δ-keto acids or related derivatives, is a common strategy to construct the heterocyclic ring. A crucial aspect of the pyran-dione's reactivity involves its ability to equilibrate to a more reactive tautomer, such as a 5-hydroxy-2-pyrone, which can then participate in further transformations. pkusz.edu.cn This equilibrium can be catalyzed by either acids or bases. For example, the use of a base like dicyclohexylmethylamine (cHex₂NMe) can facilitate the conversion of a related 2H-pyran-2,5-dione to its 5-hydroxy-2-pyrone isomer, which is a more active diene for cycloaddition reactions. pkusz.edu.cn

Cycloaddition Reactions Involving this compound and its Derivatives

Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. The pyran-dione ring, particularly through its tautomeric forms, can act as a diene in Diels-Alder reactions, leading to the formation of intricate molecular architectures.

The most significant cycloaddition reaction involving this system is the [4+2] Diels-Alder reaction. While the this compound itself may have low reactivity, its tautomers, such as 5-hydroxy-2-pyrones, are effective dienes. pkusz.edu.cn These dienes react with various dienophiles, including acrylates and other activated alkenes, to yield bridged bicyclic lactone adducts. pkusz.edu.cn

The stereochemistry of these cycloadditions is of particular interest. The reaction can proceed via either an endo or exo transition state, often leading to a mixture of diastereomeric products. The ratio of these products can be influenced by reaction conditions such as temperature, solvent, and the use of catalysts. pkusz.edu.cnnih.gov Lewis acids or base catalysts can be employed not only to promote the reaction but also to control its stereoselectivity. pkusz.edu.cn For instance, base-catalyzed Diels-Alder reactions of 5-hydroxy-2-pyrone synthons have been shown to produce bicyclic cycloadducts with a preference for the endo isomer. researchgate.net

| Catalyst/Promoter | Dienophile | Solvent | endo/exo Ratio | Yield (%) | Reference |

| cHex₂NMe (0.1 equiv.) | Methyl acrylate | tBuOH | 6.2:1 | 81 | pkusz.edu.cn, researchgate.net |

| Triethylamine (B128534) (catalytic) | Methyl acrylate | Various | Trace amounts | Low | pkusz.edu.cn |

| Pyrrolidine | Methyl acrylate | tBuOH | 1:5.4 | 48 | pkusz.edu.cn |

| Acetic acid (0.1 equiv.) | Methyl acrylate | CH₂Cl₂ | - | - | pkusz.edu.cn |

This table presents data for cycloadditions of a related 2H-pyran-2,5-dione which serves as a synthon for 5-hydroxy-2-pyrones, illustrating the principles of [4+2] cycloadditions in this class of compounds.

The Diels-Alder adducts formed from the pyran-dione system are inherently fused heterocyclic systems, specifically bridged bicyclic lactones. pkusz.edu.cn These structures can serve as versatile intermediates for the synthesis of more complex natural products and other functional molecules. pkusz.edu.cn

In addition to fused systems, the pyran-dione scaffold can be utilized to construct spiro heterocyclic systems. nih.gov Spiro compounds can be formed through reactions that involve the C4 position. For example, a Knoevenagel condensation at the C4-methylene group with a suitable bis-electrophilic reagent could be followed by an intramolecular cyclization to form a spiro ring. Multicomponent reactions involving a cyclic 1,3-diketone (as a surrogate for the pyran-dione system), an aldehyde, and a nitrile source are known to produce spiro-4H-pyrans. nih.gov Similarly, derivatization of the pyran ring, for instance by epoxidation of an exocyclic double bond, followed by intramolecular ring-opening by a tethered nucleophile, can also lead to the formation of spiro ethers. The synthesis of spirocycles is a significant area of research due to their prevalence in biologically active molecules. nih.govbeilstein-journals.org

Derivatization Strategies for Structural Modification and Functionalization

The modification of the this compound core is essential for creating libraries of compounds with diverse properties. Derivatization can be achieved by targeting the different reactive sites within the molecule.

Key strategies for functionalization include:

Reactions at the Carbonyl Groups: Standard ketone chemistry, such as reductive amination, Wittig reactions, and Grignard additions, can be used to modify the C3 and C5 positions.

Alkylation/Acylation at C4: As previously mentioned, the acidic nature of the C4 protons allows for the introduction of a vast array of substituents via enolate chemistry.

Modification of the Pyran Ring: Ring-closing metathesis (RCM) is a powerful method for synthesizing substituted dihydropyran rings, which can be precursors to the dione (B5365651). koreascience.kr Functionalization of a related spirocyclic 3,6-dihydro-2H-pyran has been achieved through epoxidation of the double bond, followed by nucleophilic ring-opening with various amines to generate a library of spirocyclic amino alcohols. nih.govresearchgate.net This highlights a pathway for introducing diverse functional groups onto the pyran backbone.

Michael Additions: The α,β-unsaturated ketone moiety present in tautomeric forms of the pyran-dione can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles like thiols, which is a viable derivatization route. nih.gov

These derivatization strategies enable the systematic modification of the pyran-dione scaffold, facilitating the exploration of structure-activity relationships for various applications.

Synthesis of Substituted 2H-Pyran-3,5(4H,6H)-diones

The primary route for the synthesis of substituted derivatives of this compound involves reactions at the nucleophilic C4 position. A prominent method is the Knoevenagel condensation with various aldehydes and ketones, which yields 4-substituted alkylidene or arylidene derivatives. This reaction serves as a foundational method for introducing a wide array of functional groups onto the pyran dione scaffold.

The general mechanism involves the deprotonation of the C4-methylene group by a mild base, followed by a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate then undergoes dehydration to yield the C4-substituted product. This method is analogous to the well-documented reactivity of other cyclic 1,3-dicarbonyl compounds such as dimedone and Meldrum's acid. nih.gov

Table 1: Examples of C4-Substituted 2H-Pyran-3,5(4H,6H)-diones via Knoevenagel Condensation

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine (B6355638)/Acetic Acid | 4-Benzylidene-2H-pyran-3,5(4H,6H)-dione |

| This compound | 4-Nitrobenzaldehyde | Ammonium (B1175870) Acetate | 4-(4-Nitrobenzylidene)-2H-pyran-3,5(4H,6H)-dione |

| This compound | Cinnamaldehyde | Pyrrolidine | 4-(3-Phenylallylidene)-2H-pyran-3,5(4H,6H)-dione |

These C4-substituted products can serve as versatile intermediates for further synthetic elaborations, highlighting the importance of this substitution pathway.

Formation of Michael Adducts and their Subsequent Transformations

The active methylene group of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors). nih.govrsc.org In this reaction, a base is used to generate the enolate of the dione, which then attacks the β-carbon of the Michael acceptor.

The reaction sequence is initiated by the formation of a carbanion at the C4 position. This nucleophile then adds to an electron-deficient alkene, such as an enone or an α,β-unsaturated nitrile, to form a new carbon-carbon bond. This process yields a Michael adduct, which incorporates both the pyran dione ring and the acceptor molecule.

Subsequent Transformations:

The initially formed Michael adducts are often stable intermediates but can also undergo subsequent intramolecular reactions to form more complex heterocyclic systems. A common transformation is intramolecular cyclization. For instance, if the Michael acceptor contains a suitable electrophilic group, the enolate of the pyran dione moiety within the adduct can cyclize onto it. Such domino reactions, often initiated by a Michael addition, are an efficient strategy for building fused ring systems. nih.gov

For example, the reaction of a Knoevenagel adduct (formed from an aldehyde and a 1,3-dione) with another equivalent of the 1,3-dione can proceed via a Michael addition, followed by cyclization and dehydration to yield complex fused pyran structures. nih.govnih.gov This highlights how the initial Michael adduct serves as a pivotal intermediate for the construction of diverse molecular architectures.

Condensation Reactions (e.g., Claisen-Schmidt condensation)

Condensation reactions are fundamental to the reactivity of this compound, with the Knoevenagel condensation being the most characteristic example. wikipedia.org This reaction involves the condensation of the active methylene group at C4 with the carbonyl group of an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyrrolidine), and results in the formation of a new carbon-carbon double bond. wikipedia.org

The mechanism proceeds through three key steps:

Deprotonation: A basic catalyst removes a proton from the C4-methylene group, forming a resonance-stabilized enolate ion.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.

Dehydration: The intermediate alcohol is eliminated as a water molecule, yielding the final α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org

This reaction is highly versatile and is a cornerstone in the synthesis of fused heterocyclic systems. For example, the condensation of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes can lead to the formation of fused pyrano[2,3-b]pyrans through a sequence involving Knoevenagel condensation followed by a 6π-electrocyclization. nih.gov

Table 2: Products from Knoevenagel Condensation of this compound

| Aldehyde/Ketone | Base Catalyst | Solvent | Product |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Piperidine | Ethanol | 4-(2-Methoxybenzylidene)-2H-pyran-3,5(4H,6H)-dione |

| Propanal | Ammonium Acetate | Acetic Acid | 4-Propylidene-2H-pyran-3,5(4H,6H)-dione |

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Pyran 3,5 4h,6h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2H-pyran-3,5(4H,6H)-dione derivatives. Both ¹H-NMR and ¹³C-NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In ¹H-NMR spectra of pyran derivatives, the chemical shifts of the protons are influenced by their proximity to the oxygen heteroatom and the carbonyl groups. For instance, in 2-amino-3-cyano-4H-pyran derivatives, the proton at the 4-position of the pyran ring typically appears as a singlet in the range of δ 4.35-4.48 ppm. The protons of the amino group at the 2-position often present as a broad singlet around δ 6.83-7.59 ppm.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for a 2-Amino-7,7-dimethyl-5-oxo-4-(p-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Derivative researchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δC, ppm) |

| C(sp³) - Me | 0.85 s, 1.00 s | 26.9, 29.1 |

| C(sp³) - CH₂ | 2.03 d, 2.23 d, 2.45 d, 2.47 d | 32.3, 50.3 |

| C(sp³) - OMe | 3.47 s | 51.0 |

| C(sp³) - H-4 | 4.48 s | 33.3 |

| N-H₂ | 7.59 br.s | - |

| C(aromatic) | 7.10 d, 7.23 d | 128.2, 128.6, 129.8, 130.8, 145.8 |

| C=O | - | 196.2 |

| C-CN | - | 115.6 |

| C-NH₂ | - | 159.7 |

| C-O (pyran) | - | 77.6 |

Note: Data presented is for a complex derivative and not the parent this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elucidate the structure of this compound derivatives through the analysis of their fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed for this purpose.

The mass spectrum of a pyran derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. For instance, the mass spectrum of 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, a related pyran derivative, exhibits a molecular ion peak and a series of fragment ions that correspond to the loss of specific functional groups, aiding in its structural confirmation. mdpi.comresearchgate.net

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental composition, further confirming the molecular formula of the synthesized compound.

Table 2: Illustrative Mass Spectrometry Data for a 2-Amino-7,7-dimethyl-5-oxo-4-(p-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Derivative researchgate.net

| Ion | m/z |

| [M+H]⁺ | 362.1162 |

Note: Data presented is for a complex derivative and not the parent this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound derivatives, providing information on functional groups and electronic transitions within the molecule.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present. The most prominent absorption band in the IR spectrum of a this compound derivative is typically the strong carbonyl (C=O) stretching vibration, which appears in the region of 1650-1750 cm⁻¹. Other important absorptions include the C-O-C stretching of the pyran ring and the vibrations associated with any substituents on the ring. For example, in 2-amino-3-cyano-4H-pyran derivatives, characteristic bands for the amino (N-H) and cyano (C≡N) groups are also observed. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) in the UV-Vis spectrum correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital. The position and intensity of these absorptions are dependent on the specific chromophores present in the molecule and can be influenced by the solvent. For dicyanomethylene-4H-pyran (DCM) derivatives, the maximum UV-Vis absorption peaks are located in the visible region, for instance at 440 and 450 nm in THF solution.

Table 3: Key IR Absorption Bands for a 2-Amino-7,7-dimethyl-5-oxo-4-(p-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Derivative researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3400, 3319 |

| C≡N stretch | 2192 |

| C=O stretch | 1680 |

| δNH₂ | 1649 |

Note: Data presented is for a complex derivative and not the parent this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition behavior of this compound derivatives.

TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the decomposition temperature and identifying the loss of volatile components. For instance, a computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methyl derivatives showed that the decomposition is favored by the presence of methyl substituents.

DTA measures the difference in temperature between a sample and a reference material as a function of temperature. This technique can detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. In a study of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones, it was found that these compounds are thermally stable up to 200 °C.

Microscopic and Elemental Analysis Techniques (e.g., Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX))

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are valuable for characterizing the morphology and elemental composition of solid samples of this compound derivatives.

SEM provides high-resolution images of the sample's surface, revealing information about its morphology, particle size, and shape. This is particularly useful for characterizing crystalline or nano-sized materials. For example, in the electrosynthesis of nano-sized pyran derivatives, SEM would be used to visualize the nanoparticles produced.

EDX, often coupled with SEM, allows for the elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. This technique is crucial for confirming the presence of expected elements in the synthesized pyran derivatives and for identifying any impurities.

Computational Chemistry and Theoretical Studies of 2h Pyran 3,5 4h,6h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for the prediction of molecular geometry, orbital energies, and reactivity indices, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications in Pyranone Systems

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for studying the electronic structure of many-body systems. In the context of pyranone systems, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and various electronic properties. These calculations help in understanding the structure-activity relationships of pyran derivatives. For instance, DFT has been utilized to study novel pyrano[4,3-b]pyran and pyrano[2,3-b]pyridine systems synthesized from dehydroacetic acid, a related pyranone. Such studies often involve the computation of geometric parameters like bond lengths and angles, dipole moments, and total energy to understand the molecule's stability and electronic nature.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO and LUMO energies and contour maps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Pyranone System

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating capability. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | The energy difference between HOMO and LUMO, which is an indicator of molecular stability and reactivity. |

Note: These values are illustrative for a generic pyranone system and are not specific experimental or calculated values for 2H-pyran-3,5(4H,6H)-dione.

Prediction of pKa Values and Potential Binding Sites

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Computational methods can predict pKa values by calculating the energies of the protonated and deprotonated forms of a molecule. For this compound, the presence of two carbonyl groups and adjacent methylene (B1212753) protons suggests potential sites for deprotonation. A predicted pKa value for this compound is approximately 9.24 ± 0.20, indicating it is a weak acid. The enolate forms generated upon deprotonation would be key binding motifs for interactions with biological receptors.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful tools in drug discovery and design, allowing for the prediction of how a ligand (such as a pyranone derivative) might interact with a biological target, typically a protein.

Pharmacophore Modeling and Principles in Drug Design

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. For pyranone-based compounds, the carbonyl groups of this compound can act as hydrogen bond acceptors, a key feature in many pharmacophore models for enzyme inhibitors. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. These models are then used to screen large compound libraries to identify new potential drug candidates.

Prediction of Binding Modes and Affinities for Pyranone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.

For pyranone derivatives, docking studies have been performed to understand their potential as inhibitors of various enzymes. For example, derivatives of pyrano[2,3-c]pyrazole have been docked into the active site of cytochrome P450 14α-sterol demethylase (CYP51) to investigate their antimicrobial activity. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyranone scaffold and amino acid residues in the active site. While specific docking studies on this compound are not reported, its structural features suggest it could serve as a scaffold for designing ligands that form hydrogen bonds with protein backbones or side chains.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dehydroacetic acid |

| Pyrano[4,3-b]pyran |

| Pyrano[2,3-b]pyridine |

| Xanthenedione |

| Pyrano[2,3-c]pyrazole |

Biological and Biomedical Research Applications of 2h Pyran 3,5 4h,6h Dione Derivatives

Medicinal Chemistry Applications of Pyran-Dione Scaffolds

The inherent reactivity and diverse functionalization possibilities of the 2H-pyran-3,5(4H,6H)-dione core have established it as a privileged scaffold in medicinal chemistry. Researchers have successfully synthesized a wide array of derivatives with promising pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.

Development of Novel Therapeutic Agents Based on this compound

The this compound framework serves as a versatile starting point for the synthesis of complex molecules with potential therapeutic value. These compounds are of considerable interest as reactive substrates for constructing various pharmaceuticals. The pyran ring is a core unit in numerous biologically active molecules, including benzopyrans, chromones, and flavonoids, which exhibit a wide range of pharmacological activities.

Exploration of Anticancer Activities of Pyranone Derivatives

A significant area of research has focused on the anticancer potential of pyranone derivatives. Several studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines.

For instance, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated for their anti-proliferative activity. nih.gov Compounds S2 and S7 from one study emerged as highly potent, with significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Another study reported that newly synthesized pyran derivatives exhibited anticancer activity against four human cancer cell lines: GES-1, SGC-7901, BGC-823, and HCT-116.

Table 1: Anticancer Activity of Selected Pyranone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| S2 | MCF-7 | 2.65 ± 0.05 | nih.gov |

| S7 | MCF-7 | 1.28 ± 1.12 | nih.gov |

| S8 | MCF-7 | 0.66 ± 0.05 | nih.gov |

| S8 | HCT116 | 2.76 ± 0.06 | nih.gov |

Investigation of Antimicrobial and Antifungal Properties (e.g., against Staphylococcus aureus, Streptococcus sp.)

Derivatives of 2H-pyran-3(6H)-one have shown promising antimicrobial activity, particularly against Gram-positive bacteria. Research has indicated that the introduction of specific substituents, such as phenylthio, benzenesulfonyl, and p-bromophenyl groups, can enhance the antibacterial efficacy of these compounds. nih.gov

A study on the synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives revealed significant activity against Staphylococcus aureus and Streptococcus sp. nih.gov The minimum inhibitory concentration (MIC) values for some of the synthesized compounds demonstrated their potential as antibacterial agents. nih.gov

Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | nih.gov |

Research into Other Pharmacological Activities (e.g., Anticoccidial properties, Enzyme Inhibition)

The pharmacological investigation of pyran-dione derivatives extends beyond anticancer and antimicrobial activities. Researchers have explored their potential in treating parasitic diseases and their ability to inhibit specific enzymes.

In the realm of antiparasitic agents, derivatives of 5-amino-5,6-dihydro-2H-pyran-3(4H)-one have demonstrated significant anticoccidial activity. nih.gov Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. Certain amine adducts of 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one were found to be highly effective coccidiostats, offering complete protection to chickens against Eimeria tenella infection when administered in their diet. nih.gov

Furthermore, pyran-dione derivatives have been investigated as enzyme inhibitors. A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govrsc.org PARP-1 is an enzyme involved in DNA repair, and its inhibition is a key strategy in cancer therapy. Several of the synthesized compounds exhibited excellent inhibitory activities against PARP-1, with some showing higher potency than the reference drug Olaparib. nih.gov

Table 3: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| S2 | 4.06 ± 0.18 | nih.gov |

| S7 | 3.61 ± 0.15 | nih.gov |

| Olaparib (Reference) | 5.77 | nih.gov |

Agrochemical Applications and Herbicide Development

The structural versatility of the pyran-dione scaffold has also been exploited in the development of new agrochemicals, particularly herbicides.

Design and Synthesis of Pyran-Dione Based Herbicides

Researchers have rationally designed and synthesized a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD) as novel herbicidal leads. mdpi.comresearchgate.net By employing molecular hybridization between a natural enamino diketone skeleton and a known herbicide lead compound, scientists have developed new compounds with significant herbicidal activity. mdpi.com

Bioassays have shown that many of these target compounds possess good herbicidal activity, especially under pre-emergence conditions. mdpi.comresearchgate.net One of the most promising analogues, APD-II-15, displayed excellent pre-emergent herbicidal activity against a broad spectrum of weeds, including Abutilon theophrasti, Amaranthus retroflexus, and Echinochloa crus-galli. mdpi.com Importantly, this compound also demonstrated good crop safety for wheat, soybean, millet, and sorghum. mdpi.com Preliminary studies suggest that the herbicidal action of APD-II-15 may result from the disruption of carbon metabolism and cytoskeleton formation in weeds. mdpi.comresearchgate.net

Table 4: Herbicidal Activity of APD-II-15 (Pre-emergence)

| Weed Species | Inhibition (%) at 187.5 g ha⁻¹ | Reference |

|---|---|---|

| Abutilon theophrasti | > 60% | mdpi.com |

| Amaranthus retroflexus | > 60% | mdpi.com |

| Echinochloa crus-galli | > 60% | mdpi.com |

| Eragrostis curvula | > 60% | mdpi.com |

| Avena fatua | > 60% | mdpi.com |

| Cyperus difformis | > 60% | mdpi.com |

| Chenopodium album | > 60% | mdpi.com |

| Ixeris denticulata | > 60% | mdpi.com |

| Plantago asiatica | > 60% | mdpi.com |

| Capsella bursa-pastoris | > 60% | mdpi.com |

| Flaveria bidentis | > 60% | mdpi.com |

Molecular Mode of Action Studies in Herbicidal Activity (e.g., RNA sequencing for growth inhibition mechanisms)

The investigation into the molecular mechanisms underlying the herbicidal activity of this compound derivatives has been advanced through the use of modern transcriptomic techniques. Notably, RNA sequencing (RNA-seq) has been employed to elucidate the mode of action by which these compounds inhibit plant growth.

In a study focused on 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, a specific analog, APD-II-15, demonstrated significant pre-emergent herbicidal activity against a range of weed species. mdpi.com To understand its inhibitory effects at a molecular level, RNA sequencing was performed. The results of this preliminary study suggested that the growth inhibition of weeds caused by APD-II-15 may stem from disruptions in two critical cellular processes: carbon metabolism and the formation of the cytoskeleton. mdpi.comresearchgate.net

Further research in this area is warranted to pinpoint the specific enzymes or proteins within these pathways that are targeted by this compound derivatives. Such detailed molecular insights are crucial for the development of more effective and selective herbicides.

Role of this compound in Natural Product Synthesis

The pyran ring system, a core component of this compound, is a prevalent structural motif in a vast array of biologically active natural products. researchgate.net Consequently, derivatives of this compound and related pyran structures serve as valuable building blocks and chiral synthons in the total synthesis of these complex molecules.

Pyrans as Chiral Synthons in Natural Product Total Synthesis

Chiral pyran derivatives are instrumental as synthons in the stereoselective synthesis of numerous natural products. The inherent chirality of these synthons allows for the controlled construction of multiple stereogenic centers present in the target molecules. A versatile approach to the synthesis of enantiomerically pure pyran-containing natural products involves the use of pivotal chiral intermediates, such as specific acetylenes and dienes, which can be derived from readily available chiral precursors like (R)- or (S)-propylene oxide. researchgate.netnih.gov

This strategy has been successfully applied to the total synthesis of a variety of fungal metabolites and other natural products, including:

(+)-Dermolactone

(–)-Semixanthomegnin

(+)- and (–)-Mellein

(–)-Ochratoxin α

(–)-(1R,3S)-Thysanone

Enantiopure ventiloquinones L, E, and G

8-Desmethyleleutherin

The use of these chiral pyran synthons provides an efficient and stereocontrolled route to these complex natural products, enabling the synthesis of specific enantiomers required for biological evaluation. researchgate.net The ability to generate these compounds in larger quantities through total synthesis is also crucial for further exploring their medicinal potential. mdpi.com

Biomimetic Synthesis of Pyran-Containing Natural Products

Biomimetic synthesis, which draws inspiration from biosynthetic pathways in nature, offers an efficient and elegant approach to the construction of complex natural products. engineering.org.cnnewswise.com This strategy often involves mimicking key enzymatic transformations to achieve high levels of stereoselectivity and atom economy. In the context of pyran-containing natural products, biomimetic approaches have been developed to construct the pyranone core.

One notable biomimetic strategy for the synthesis of 4-hydroxy-2-pyrones is based on the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives. urfu.ru This method mirrors the processes catalyzed by polyketide synthases in nature. urfu.ru Such biomimetic routes have been instrumental in the synthesis of various natural products containing the pyranone scaffold.

Furthermore, a biomimetic, asymmetric catalytic approach has been developed for the synthesis of 2-aryl benzopyranones, which are the core structures of flavonoids. nih.gov This method is inspired by the enzymatic annulation of a 2'-OH chalcone to a flavanone by the chalcone isomerase (CHI) enzyme. nih.gov The development of such biomimetic syntheses not only provides access to the natural products themselves but also to a diverse range of enantioenriched analogs for biological screening. nih.gov

Bioinorganic Chemistry: Metal Complexes of this compound Derivatives

The field of bioinorganic chemistry explores the role of metals in biological systems and the interaction of metal complexes with biological molecules. The dione (B5365651) functionality within the this compound scaffold presents an excellent opportunity for chelation with various metal ions, leading to the formation of metal complexes with potentially interesting biological activities.

Coordination Chemistry of Pyran-Diones with Transition Metals

Derivatives of this compound can act as ligands, binding to transition metal ions through their oxygen donor atoms. The coordination chemistry of these pyran-dione derivatives with transition metals such as nickel(II), cobalt(II), and copper(II) has been investigated.

For instance, the reaction of 4-hydroxy-6-methyl-3-[(2E)-3-(4-(dimethylamino)phenyl)prop-2-enoyl]-2H-pyran-2-one with Ni(II) acetate, Co(II) chloride, and Cu(II) nitrate has been shown to yield new metal complexes with the general formulas Ni(HL)2, Cu(HL)2(H2O), and Co(HL)2(NH3)4. researchgate.net The molecular structures of these complexes have been characterized using various spectroscopic techniques, including UV-Vis and FT-IR, as well as elemental analysis. researchgate.net

The electrochemical behavior of these complexes has also been studied using cyclic voltammetry. These studies have revealed quasi-reversible and irreversible reduction processes for the copper and nickel complexes, respectively, indicating the influence of the metal center on the electronic properties of the coordinated pyran-dione ligand. researchgate.net

Biological Activity of Pyran-Dione Metal Complexes, Including DNA Cleavage Studies

Metal complexes of pyran-dione derivatives have been investigated for their potential biological activities. The coordination of a metal ion to the pyran-dione ligand can significantly alter its biological properties, often leading to enhanced activity compared to the free ligand.

While specific DNA cleavage studies on this compound metal complexes are not extensively detailed in the provided search results, the general principle of DNA cleavage by transition metal complexes is well-established. Metal complexes can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. This binding can lead to the cleavage of the DNA backbone through oxidative or hydrolytic mechanisms.

For example, oxobridged diiron(III) complexes have been shown to induce oxidative cleavage of supercoiled DNA to its nicked circular and linear forms in a concentration-dependent manner. researchgate.net Similarly, bivalent transition metal hydrazone complexes have demonstrated the ability to cleave pUC19 DNA, with the copper(II) complex showing enhanced activity. These interactions are often initiated by the binding of the complex to DNA, which can be studied using spectroscopic and hydrodynamic methods. researchgate.net

The potential for pyran-dione metal complexes to exhibit DNA cleavage activity is an area that merits further investigation, as such compounds could have applications in the development of novel therapeutic agents.

Future Directions and Emerging Research Avenues for 2h Pyran 3,5 4h,6h Dione

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of pyran derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. mdpi.comresearchgate.netjocpr.comrsc.org Future research on 2H-pyran-3,5(4H,6H)-dione will likely focus on moving away from conventional methods that often require harsh conditions and generate significant waste. The emphasis is now on developing methodologies that are not only efficient but also environmentally benign. jocpr.com

A key area of development is the expanded use of multi-component reactions (MCRs) . researchgate.netresearchgate.netnih.gov These one-pot syntheses combine three or more reactants in a single step, which improves efficiency and atom economy while reducing reaction times and the need for intermediate purification steps. nih.gov Strategies for synthesizing pyran rings often involve Knoevenagel condensation followed by a Michael addition and cyclization. mdpi.com

The use of sustainable and reusable catalysts is another major research thrust. nih.gov Heterogeneous catalysts, particularly those based on nanoparticles, are gaining prominence. bohrium.comnih.gov These catalysts offer numerous advantages, including high stability, easy separation from the reaction mixture, and the ability to be recycled multiple times without significant loss of activity. researchgate.netresearchgate.net This approach is not only cost-effective but also minimizes chemical waste. researchgate.net The use of magnetic nanoparticles, which can be recovered using an external magnet, further simplifies the work-up procedure. researchgate.net

Furthermore, research is exploring the use of alternative energy sources like microwave and ultrasonic irradiation. mdpi.comresearchgate.net These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating. Solvent-free reactions or the use of green solvents such as water or ionic liquids are also becoming standard practice in the synthesis of pyran derivatives. mdpi.comresearchgate.netjcchems.com

Table 1: Emerging Sustainable Catalytic Systems for Pyran Synthesis

| Catalyst Type | Examples | Key Advantages | Relevant Reactions |

|---|---|---|---|

| Magnetic Nanoparticles | Fe3O4@SiO2, Fe3O4@Xanthan gum nih.gov | Easy separation, reusability, high surface area bohrium.comresearchgate.net | One-pot synthesis of 4H-pyrans |

| Silica-Based Nanocatalysts | Sulfonic acid nanoporous silica (SBA-Pr-SO3H) nih.gov | High thermal stability, adjustable pore size researchgate.netnih.gov | Synthesis of pyrano[2,3-d]pyrimidine diones |

| Biopolymer-Based Catalysts | Xanthan gum-supported catalysts nih.gov | Biodegradable, renewable source | Synthesis of amino cyano-pyran analogues |

| Ionic Liquids | Imidazolium-based salts | Green solvent, potential catalytic activity, recyclability jcchems.com | Solvent-free synthesis of pyran derivatives |

| Organocatalysts | Triphenylphosphine (PPh3), Diisopropylethylamine researchgate.net | Metal-free, avoids heavy metal contamination | Condensation reactions for 4H-pyran synthesis |

Advanced Drug Discovery and Development Initiatives

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities. rsc.orgnih.gov Derivatives of pyran are known to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, making the this compound nucleus a highly attractive starting point for drug discovery programs. rsc.orgbenthamdirect.comnih.gov

Future initiatives will likely focus on using the this compound scaffold to design and synthesize targeted inhibitors for various diseases. For instance, fused pyranopyrimidine dione (B5365651) systems have shown significant promise as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. rsc.org The pyran-dione structure is crucial for interacting with key amino acids in the enzyme's active site. rsc.org Similarly, other pyran-containing compounds have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), another validated anti-cancer target. nih.gov

The broad biological profile of pyran derivatives suggests that libraries based on the this compound core could yield novel therapeutic agents. Research will likely explore its potential in developing new antibacterial and antifungal agents to combat rising antimicrobial resistance. sums.ac.irnih.gov Additionally, its role in developing treatments for neurodegenerative diseases like Alzheimer's is an active area of investigation. nih.gov

Table 2: Pharmacological Potential of Pyran-Dione Derivatives

| Therapeutic Area | Molecular Target | Example of Derivative Class | Reference |

|---|---|---|---|

| Oncology | PARP-1 | Pyrano[2,3-d]pyrimidine-2,4-diones | rsc.org |

| Oncology | CDK2, c-Met, Pim-1 Kinases | Dihydropyranopyrans, Fused Pyridines | nih.govnih.gov |

| Infectious Diseases | Bacterial & Fungal Enzymes (e.g., CYP51) | Substituted 2H-pyran-3(6H)-ones | sums.ac.irnih.gov |

| Inflammatory Diseases | COX Enzymes | Pyrazole-pyran hybrids | mdpi.com |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Coumarin-based pyrans | nih.gov |

Materials Science Applications and Functional Materials

While extensively explored in medicinal chemistry, the application of this compound in materials science is an emerging field with considerable untapped potential. The presence of two carbonyl groups and an ether linkage within a six-membered ring provides a unique combination of functionality that can be exploited for the creation of novel polymers and functional materials.

One promising avenue is the use of this compound as a monomer in polymer synthesis . The dione functionality allows it to potentially react with diamines or diols through condensation polymerization to form polyamides or polyesters, respectively. The incorporation of the pyran ring into the polymer backbone could impart specific properties such as thermal stability, altered solubility, and unique mechanical characteristics. The development of such functional polymers could lead to new materials for a variety of applications.

Furthermore, the dicarbonyl moiety can participate in the formation of coordination polymers and metal-organic frameworks (MOFs) . The oxygen atoms of the carbonyl groups can act as ligands, coordinating with metal ions to create extended, ordered structures. These materials could be designed to have specific porosities, catalytic activities, or sensing capabilities, opening up applications in gas storage, separation, and catalysis. The ability to functionalize the pyran-dione core would allow for fine-tuning of the resulting material's properties.

Interdisciplinary Research with Biotechnology and Nanotechnology

The future of this compound research lies at the intersection of chemistry, biotechnology, and nanotechnology. This interdisciplinary approach is poised to unlock new applications and enhance existing ones, from synthesis to final application.

Nanotechnology is already revolutionizing the synthesis of pyran derivatives through the use of nanocatalysts. nih.govresearchgate.net As discussed, nanoparticles of various materials, including metal oxides and silica, offer superior catalytic efficiency and reusability. mdpi.comresearchgate.net An eco-friendly approach even involves the synthesis of silver oxide (Ag2O) nanoparticles from natural sources like ginger to be used as catalysts. researchgate.net This synergy between nanotechnology and green chemistry provides a powerful platform for the efficient and sustainable production of this compound and its derivatives.

In biotechnology , pyran-dione derivatives are being investigated for their potent biological activities. nih.gov The development of new antimicrobial and anticancer agents is a primary focus. rsc.orgnih.gov Interdisciplinary research could involve conjugating these bioactive pyran-dione molecules to nanoparticles for targeted drug delivery systems. This approach could enhance the therapeutic efficacy of the compounds while minimizing systemic side effects. Furthermore, the pyran-dione scaffold could be integrated into biosensors or diagnostic tools, where its ability to interact with specific biological targets could be harnessed for detection purposes.

Computational Design and Rational Development of Next-Generation Pyran-Dione Compounds

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design and development of new molecules with desired properties. nih.gov For this compound and its derivatives, computational approaches are set to accelerate the discovery of next-generation compounds for therapeutic and material applications.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a molecule to a biological target. sums.ac.ir This method has been successfully applied to pyran derivatives to understand their interactions with enzymes like PARP-1, EGFR, and VEGFR-2, providing crucial insights for designing more potent inhibitors. rsc.orgekb.eg By simulating how different substituents on the pyran-dione scaffold affect binding, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govrsc.org

Beyond docking, other computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics (MD) simulations are being employed. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of novel, unsynthesized molecules. rsc.org MD simulations provide a dynamic view of the molecule's interaction with its target over time, offering a deeper understanding of the binding stability and mechanism. nih.gov In-silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is also crucial for the early-stage evaluation of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles. rsc.org

Table 3: Application of Computational Techniques in Pyran-Dione Research

| Computational Technique | Purpose | Key Outcomes |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities to biological targets. sums.ac.ir | Identification of key interactions (e.g., hydrogen bonds, π-π stacking); prioritization of lead compounds. rsc.org |

| QSAR | Correlate chemical structure with biological activity. | Predictive models for compound potency; guidance for structural modifications. |

| Molecular Dynamics (MD) Simulations | Analyze the dynamic behavior and stability of ligand-receptor complexes. nih.gov | Assessment of binding stability; understanding conformational changes upon binding. |

| DFT (Density Functional Theory) | Calculate electronic structure and reactivity. nih.gov | Understanding reaction mechanisms; predicting molecular properties. |

| In-silico ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. rsc.org | Early identification of compounds with poor drug-like properties; risk mitigation. |

Q & A

Q. What are the established synthetic routes for 2H-pyran-3,5(4H,6H)-dione, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves ring-closing reactions. For example, (2-methylallyloxy)acetic acid methyl ester undergoes cyclization in anhydrous 1,2-dichloroethane with triethylamine at 80°C for 12 hours, followed by column chromatography (petroleum ether:ethyl acetate = 25:1–30:1) for purification . Alternative catalytic oxidation methods for structurally related pyrans (e.g., 6-hydroxy-6-(hydroxymethyl) derivatives) suggest that optimizing catalysts (e.g., transition metals) and reaction time can enhance yields .

Key Data:

| Starting Material | Solvent | Catalyst | Temperature | Time | Purification Method |

|---|---|---|---|---|---|

| (2-Methylallyloxy)acetic acid methyl ester | 1,2-Dichloroethane | Triethylamine | 80°C | 12 h | Column Chromatography |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Q. How can this compound serve as a precursor for bioactive heterocyclic compounds?

Methodological Answer:

- Amino Derivatives : React with ammonia or amines under microwave irradiation to form 2-amino-4H-pyrans, which show antimicrobial and antitumor activity .

- Schiff Bases : Condensation with aldehydes (e.g., trimethyl orthoformate) in acetic anhydride yields bioactive Schiff bases .

- Diels-Alder Reactions : Use as a dienophile to synthesize pyrano[4,3-b]pyran derivatives, which have natural product analogs like radicinin .

Q. What strategies resolve contradictions in reaction outcomes during multicomponent reactions involving this compound?

Methodological Answer:

- Condition Screening : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like FeCl) to control regioselectivity.

- Intermediate Trapping : Use quenching agents (e.g., trimethylsilyl chloride) to isolate intermediates in aldol or Michael addition pathways .

- Computational Modeling : DFT studies to predict favorable reaction pathways and byproduct formation .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.